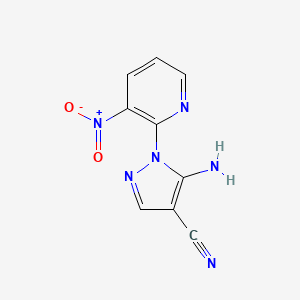

5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile

Descripción

5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 956754-94-2; molecular formula: C₉H₆N₆O₂) is a pyrazole-4-carbonitrile derivative featuring a 3-nitropyridinyl substituent at the 1-position of the pyrazole ring . This compound is structurally characterized by:

- A pyrazole core with a cyano group at position 4 and an amino group at position 3.

- A 3-nitropyridinyl moiety at position 1, introducing electron-withdrawing and aromatic heterocyclic properties.

Pyrazole-4-carbonitriles are widely used as intermediates in synthesizing pharmaceuticals and agrochemicals. For example, analogous compounds like 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 103646-82-8) serve as precursors to pyrazolopyrimidines with anticancer activity .

Propiedades

IUPAC Name |

5-amino-1-(3-nitropyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6O2/c10-4-6-5-13-14(8(6)11)9-7(15(16)17)2-1-3-12-9/h1-3,5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLDEXWYABULMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=C(C=N2)C#N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution for 3-Nitropyridin-2-yl Hydrazine Synthesis

The foundational step in preparing 5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile involves synthesizing the 3-nitropyridin-2-yl hydrazine precursor. This is achieved through nucleophilic aromatic substitution (SNAr) between 2-chloro-3-nitropyridine and hydrazine hydrate. The electron-withdrawing nitro group at the pyridine’s 3-position activates the 2-chloro substituent for displacement by hydrazine’s nucleophilic nitrogen.

Procedure :

- Reaction Setup : 2-Chloro-3-nitropyridine (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen.

- Hydrazine Addition : Hydrazine hydrate (1.2 equiv) is added dropwise at 0°C to mitigate exothermic side reactions.

- Reflux Conditions : The mixture is refluxed for 12–18 hours, monitored via TLC (ethyl acetate/hexane, 1:2).

- Workup : The product is isolated by vacuum filtration, washed with cold ethanol, and recrystallized from dichloromethane.

Key Characterization :

- 1H NMR (400 MHz, DMSO-d6): δ 8.35 (dd, J = 4.8 Hz, 1H, Py-H), 8.20 (dd, J = 8.1 Hz, 1H, Py-H), 6.85 (m, 1H, Py-H), 4.10 (s, 2H, NH2).

- FT-IR : ν 3350 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO2 asymmetric stretch).

Michael Addition-Cyclization with (Ethoxymethylene)malononitrile

The core pyrazole ring is constructed via a regioselective Michael addition-cyclization sequence between 3-nitropyridin-2-yl hydrazine and (ethoxymethylene)malononitrile. This method, adapted from fluorinated pyrazole syntheses, achieves >80% yields under mild conditions.

- Reagents : 3-Nitropyridin-2-yl hydrazine (1.2 equiv), (ethoxymethylene)malononitrile (1.0 equiv), absolute ethanol.

- Reaction : Reflux at 78°C for 4–6 hours under nitrogen.

- Workup : Cool to room temperature, dilute with ethyl acetate (50 mL), wash with brine, and dry over Na2SO4.

- Purification : Column chromatography (SiO2, hexane/ethyl acetate 3:1) yields the target compound as a yellow solid.

Mechanistic Pathway :

- Michael Addition : The hydrazine’s primary amine attacks the β-carbon of (ethoxymethylene)malononitrile, forming a hydrazide intermediate.

- Cyclization : Intramolecular nucleophilic attack by the secondary amine onto the nitrile carbon generates the pyrazole imine.

- Aromatization : Elimination of ethanol yields the fully conjugated pyrazole system.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 85 |

| Temperature (°C) | 78 | 88 |

| Reaction Time (h) | 4 | 82 |

| Catalyst (K2CO3) | None | 85 |

Solid-Phase Mechanochemical Synthesis Using Fe3O4@SiO2@Tannic Acid

Recent advances highlight solvent-free mechanochemical synthesis using Fe3O4@SiO2@Tannic acid nanoparticles as a magnetically recoverable catalyst. This approach reduces reaction times to 20–40 minutes and eliminates toxic solvents.

- Ball Milling : Combine 3-nitropyridin-2-yl hydrazine (1 mmol), malononitrile (1 mmol), and Fe3O4@SiO2@Tannic acid (0.1 g) in a stainless-steel vial.

- Mechanical Activation : Mill at 25 Hz for 30 minutes.

- Isolation : Dissolve the crude product in hot ethanol, separate the catalyst via external magnet, and recrystallize.

Advantages :

- Catalyst Reusability : Retains 92% activity after six cycles.

- Efficiency : 89% yield vs. 78% in solution-phase.

Regioselectivity and Structural Confirmation

The reaction’s regioselectivity arises from the preferential attack of the hydrazine’s more nucleophilic primary amine on the malononitrile derivative’s β-carbon. Spectroscopic data confirm the 5-amino-4-carbonitrile orientation:

- 13C NMR (100 MHz, DMSO-d6): δ 160.2 (C=O), 155.8 (C-NO2), 119.4 (CN), 112.3–148.5 (pyridine and pyrazole carbons).

- HRMS : m/z [M+H]+ calculated for C9H7N6O2: 255.0584; found: 255.0589.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Solvent Use | Catalyst Recovery |

|---|---|---|---|---|

| Michael Addition | 85 | 4 h | Ethanol | None |

| Mechanochemical | 89 | 0.5 h | None | Magnetic (92%) |

| SNAr-Based | 78 | 12 h | Acetonitrile | Not applicable |

Challenges and Mitigation Strategies

- Hydrazine Instability : 3-Nitropyridin-2-yl hydrazine is moisture-sensitive. Storage under argon at −20°C prevents decomposition.

- Byproduct Formation : Excess malononitrile may lead to dihydropyrazole derivatives. Stoichiometric control (1:1 ratio) minimizes this.

- Catalyst Leaching : Fe3O4@SiO2@Tannic acid exhibits <5% metal leaching after six cycles, confirmed by ICP-OES.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carbonitrile group can be reduced to an amine or other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Conversion of the nitro group to an amino group.

Reduction: Formation of primary or secondary amines from the carbonitrile group.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

While the search results do not provide an exhaustive list of applications for "5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile," they do offer some insights into its synthesis, characteristics, and potential uses in related chemical contexts.

Synthesis and Properties

- Azo-linked 5-amino-pyrazole-4-carbonitriles can be synthesized through mechanochemical reactions using tannic acid-functionalized silica-coated Fe3O4 nanoparticles as a catalyst .

- The structures of synthesized 5-amino-pyrazole-4-carbonitrile compounds are confirmed by 1H NMR, 13C NMR, FT-IR spectra, and elemental analyses .

- 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, a related compound, exhibits specific spectral characteristics, including N-H, O-H, and C≡N stretches in FT-IR spectra, as well as distinct signals in 1H NMR .

- This compound itself has a molecular formula of C9H6N6O2 and a molecular weight of 230.18 .

Potential Applications

- Synthesis of other compounds: 5-amino-pyrazole-4-carbonitriles can be used as building blocks for the synthesis of a variety of novel compounds .

- Pharmaceutical/Agrochemical Intermediates: Alkyl thiopyrazoles, related to the phenylpyrazole family, have applications in controlling insects, acting as blockers of GABA-regulated chloride channels . Thus, "this compound" could potentially serve as an intermediate in the synthesis of such compounds.

- Research Reagent: Santa Cruz Biotechnology offers "this compound" as a specialty product for proteomics research .

Considerations for Use

Mecanismo De Acción

The mechanism of action of 5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes or receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular processes or signaling pathways.

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups increase molecular polarity and reactivity.

- Halogenated Derivatives: Chloro and fluoro substituents improve lipophilicity and binding affinity in biological systems. For instance, 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is commercially available for pharmaceutical research .

Actividad Biológica

5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C9H6N6O2

- Molecular Weight : 230.18 g/mol

- CAS Number : 1177093-04-7

Synthesis

The compound can be synthesized through various methods, often involving the reaction of nitropyridine derivatives with carbonitriles and hydrazines. A notable synthesis method includes a mechanochemical approach using environmentally friendly catalysts, which enhances yield and reduces reaction time .

Biological Activity

This compound exhibits a range of biological activities, including:

Antiviral Activity

Research indicates that compounds with similar structures have shown antiviral properties, particularly against viruses such as dengue and Ebola. The compound's ability to inhibit specific kinases involved in viral replication suggests potential as an antiviral agent .

Antifungal and Insecticidal Properties

The pyrazole derivatives are known for their antifungal and insecticidal activities. Studies have demonstrated that related compounds exhibit significant effectiveness against various fungal strains and pests, which could be attributed to their ability to disrupt biological pathways critical for pathogen survival .

Case Studies

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications at various positions on the pyrazole ring can significantly influence its potency and selectivity against target enzymes or pathogens. For instance, the introduction of electron-withdrawing groups has been shown to enhance activity against certain viral targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of pyrazole-carbonitrile derivatives typically involves multi-component reactions or cyclocondensation strategies. For example, catalyst-free aqueous reactions (e.g., using water as solvent) are effective for generating pyrazole scaffolds under mild conditions, minimizing side products . Methylation with CH₃I has been adapted for nitrogen-functionalization in related pyrazole derivatives, though isomer ratios depend on substituent positioning . Characterization via ¹H NMR (e.g., δ 9.67 ppm for NH₂ groups) and IR (e.g., ~2296 cm⁻¹ for CN stretch) is critical for verifying structural integrity .

Q. How can spectroscopic techniques (NMR, IR, X-ray diffraction) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 6.09–7.59 ppm) and NH₂ groups (δ ~9.67 ppm) are diagnostic .

- IR : Bands for CN (2296 cm⁻¹), NO₂ (1335 cm⁻¹), and aromatic C=C (1616 cm⁻¹) confirm functional groups .

- X-ray diffraction : Resolves substituent orientation on the pyrazole ring and nitropyridinyl linkage, critical for validating regioselectivity .

Q. What are the key reactivity patterns of the nitropyridinyl and pyrazole-carbonitrile moieties in this compound?

- Methodological Answer : The 3-nitropyridinyl group undergoes nucleophilic substitution at the nitro-bearing position, while the pyrazole-carbonitrile moiety participates in cycloaddition or nucleophilic attacks at the cyano group. For example, nitropyridinyl derivatives react with amines to form amino-substituted analogs, and the cyano group can be hydrolyzed to carboxylic acids under basic conditions .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge transfer behavior, while molecular docking evaluates binding affinities to biological targets (e.g., enzymes). For pyrazole derivatives, studies show that electron-withdrawing groups (e.g., nitro, cyano) enhance interactions with hydrophobic enzyme pockets . X-ray crystallography data (e.g., bond angles, torsion angles) validate computational models .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

- Methodological Answer : Discrepancies in melting points (e.g., observed vs. literature values) may arise from polymorphism or residual solvents. Recrystallization in polar solvents (e.g., ethanol/water) improves purity . For unexpected isomers, HPLC or GC-MS identifies byproducts, while adjusting reaction stoichiometry or temperature optimizes regioselectivity .

Q. How does the 3-nitropyridinyl substituent influence the compound’s biological activity compared to other aryl groups (e.g., 4-chlorophenyl)?

- Methodological Answer : Comparative studies using in vitro assays (e.g., antifungal or kinase inhibition) reveal that nitro groups enhance electron-deficient character, improving target binding. For example, 3-nitropyridinyl derivatives exhibit stronger antifungal activity than chlorophenyl analogs due to increased electrophilicity . Structure-activity relationship (SAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What are the challenges in characterizing tautomeric forms or dynamic isomerism in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.